molecular formula C22H34Br2N2 B14581525 4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide CAS No. 61417-65-0

4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide

Cat. No.: B14581525
CAS No.: 61417-65-0
M. Wt: 486.3 g/mol
InChI Key: ZTCZDNVORMRBFV-UHFFFAOYSA-L
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Description

4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide is a complex organic compound that features two tert-butylpyridinium groups connected by a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide typically involves the following steps:

    Formation of tert-butylpyridine: This can be achieved through the alkylation of pyridine with tert-butyl chloride in the presence of a base such as potassium carbonate.

    Quaternization: The tert-butylpyridine is then quaternized with a butyl bromide to form the pyridinium salt.

    Coupling: The final step involves coupling two quaternized pyridinium salts with a dibromide linker under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridinium rings.

    Reduction: Reduced forms of the pyridinium rings.

    Substitution: Hydroxyl or alkoxy derivatives of the original compound.

Scientific Research Applications

4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium groups can engage in electrostatic interactions with negatively charged sites on proteins or nucleic acids, influencing their activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide is unique due to its dual pyridinium structure connected by a butyl chain, which imparts distinct physicochemical properties and potential for diverse applications.

Properties

CAS No.

61417-65-0

Molecular Formula

C22H34Br2N2

Molecular Weight

486.3 g/mol

IUPAC Name

4-tert-butyl-1-[4-(4-tert-butylpyridin-1-ium-1-yl)butyl]pyridin-1-ium;dibromide

InChI

InChI=1S/C22H34N2.2BrH/c1-21(2,3)19-9-15-23(16-10-19)13-7-8-14-24-17-11-20(12-18-24)22(4,5)6;;/h9-12,15-18H,7-8,13-14H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

ZTCZDNVORMRBFV-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)CCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-]

Origin of Product

United States

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